3-Azido-4-methoxybenzene-1-sulfonamide
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Overview
Description
3-Azido-4-methoxybenzene-1-sulfonamide is an organic compound that features an azide group, a methoxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-methoxybenzenesulfonyl chloride, is reacted with sodium azide under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar nucleophilic substitution techniques. The reaction conditions would be optimized for yield and purity, often involving the use of solvents like acetonitrile or dimethyl sulfoxide (DMSO) and maintaining specific temperatures to ensure the reaction proceeds efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Azido-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can engage in [3+2] cycloaddition reactions, forming triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for click chemistry reactions.
Major Products Formed
Amines: From reduction of the azide group.
Triazoles: From cycloaddition reactions.
Scientific Research Applications
3-Azido-4-methoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Medicine: Potential use in drug development due to its ability to form stable triazole linkages.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Azido-4-methoxybenzene-1-sulfonamide largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azide group reacts with alkynes to form triazoles, which are stable and bioorthogonal . This reaction is facilitated by copper(I) catalysts, which accelerate the cycloaddition process .
Comparison with Similar Compounds
Similar Compounds
4-Azidoanisole: Similar structure but lacks the sulfonamide group.
4-Methoxyphenyl azide: Another similar compound without the sulfonamide group.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and applications that are not possible with simpler azide or sulfonamide compounds .
Properties
CAS No. |
90301-14-7 |
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Molecular Formula |
C7H8N4O3S |
Molecular Weight |
228.23 g/mol |
IUPAC Name |
3-azido-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H8N4O3S/c1-14-7-3-2-5(15(9,12)13)4-6(7)10-11-8/h2-4H,1H3,(H2,9,12,13) |
InChI Key |
MZCIIWNEMXANMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)N=[N+]=[N-] |
Origin of Product |
United States |
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